molecular formula C8H13ClN2O2S B2781337 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride CAS No. 2137036-93-0

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2781337
CAS No.: 2137036-93-0
M. Wt: 236.71
InChI Key: KBEDWXLKBDLBEQ-RGMNGODLSA-N
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Description

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride is a chemical compound with significant interest in various fields of research due to its unique chemical structure and potential biological activity . This compound is known for its applications in medicinal chemistry and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the bacterial folic acid metabolism, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide
  • 4-(2-aminoethyl)benzenesulfonamide
  • Sulfanilamide

Uniqueness

4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Compared to similar compounds, it has a higher affinity for its molecular targets and exhibits different pharmacokinetic properties .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEDWXLKBDLBEQ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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